molecular formula C21H21N4Na2O7P B1677555 MSX-3 hydrate CAS No. 261717-23-1

MSX-3 hydrate

Cat. No.: B1677555
CAS No.: 261717-23-1
M. Wt: 518.4 g/mol
InChI Key: ZYVZWCILYQDHNU-TTWKNDKESA-L
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Description

. This compound is notable for its role in biochemical and physiological research, particularly in the study of adenosine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSX-3 hydrate involves the preparation of water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives . The synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with 8-(m-methoxystyryl)xanthine derivatives.

    Phosphorylation: The xanthine derivatives undergo phosphorylation to introduce the phosphate group.

    Hydration: The final step involves the hydration of the disodium salt to form the hydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form and stored under conditions that protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions

MSX-3 hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly involving the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the xanthine ring, while substitution reactions can introduce various functional groups at the phosphate site.

Scientific Research Applications

Chemical Properties and Mechanism of Action

MSX-3 hydrate is a water-soluble phosphate ester prodrug of MSX-2, designed to enhance solubility for intravenous administration. Its chemical formula is C21H21N4Na2O7PC_{21}H_{21}N_{4}Na_{2}O_{7}P with a molar mass of approximately 474.410gmol1474.410\,g\cdot mol^{-1}. Upon administration, MSX-3 undergoes hydrolysis to convert into its active form, MSX-2, which selectively binds to adenosine A2A receptors, blocking the action of adenosine—a natural neuromodulator involved in various physiological processes .

Neuroscience Research

This compound has been extensively studied for its role in modulating dopamine pathways, making it a candidate for treating neuropsychiatric disorders such as Parkinson's disease. It has demonstrated pro-motivational effects in animal studies by reversing deficits in motivation induced by dopamine receptor antagonists.

Case Study: Dopamine Modulation
In experiments where this compound was co-administered with dopamine receptor antagonists, significant improvements in motivational behaviors were observed. This suggests its potential utility in therapeutic settings for conditions characterized by motivational deficits .

Pharmacological Investigations

The compound's selectivity for the A2A receptor allows researchers to explore its effects on various physiological and pathological processes. Studies have shown that this compound can influence behaviors associated with dopamine depletion and may provide insights into the mechanisms underlying addiction and reward pathways .

Respiratory Motor Facilitation

Recent studies have indicated that this compound may facilitate respiratory motor functions when co-applied with other compounds like DHF (Dihydroflavonol). This effect was statistically significant in various experimental setups, highlighting its potential role in respiratory therapies .

Comparative Analysis with Related Compounds

The following table summarizes the properties of this compound compared to other related compounds:

CompoundStructure TypeSolubilityPrimary Target
This compoundPhosphate ester prodrugWater solubleAdenosine A2A receptor
MSX-2Xanthine derivativePoorAdenosine A2A receptor
CaffeineMethylxanthineWater solubleNon-selective adenosine receptor
TheophyllineMethylxanthineWater solubleNon-selective adenosine receptor

Uniqueness of this compound : Unlike its counterparts, this compound's design as a phosphate ester enhances its solubility specifically for intravenous use, making it more suitable for certain experimental conditions compared to MSX-2 and providing advantages over orally administered compounds like MSX-4.

Mechanism of Action

MSX-3 hydrate exerts its effects by selectively antagonizing A2A adenosine receptors . The compound binds to these receptors, inhibiting their activation by endogenous adenosine. This blockade affects various molecular targets and pathways, including those involved in neurotransmission and inflammation. The prodrug nature of this compound allows it to be converted into its active form, MSX-2, within the body, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate hydrate: Another hydrate form used in medical research.

    Lometrexol hydrate: A compound with similar applications in biochemical studies.

    NF 023 hydrate: A selective antagonist for different receptor types.

Uniqueness of MSX-3 Hydrate

This compound is unique due to its selective antagonism of A2A adenosine receptors and its prodrug nature, which enhances its bioavailability. Unlike other similar compounds, this compound specifically targets adenosine receptors, making it a valuable tool in research focused on these receptors .

Biological Activity

MSX-3 hydrate, a water-soluble prodrug of MSX-2, is primarily known for its role as a selective antagonist of the A2A adenosine receptors. This compound has garnered attention in various fields including biochemistry, pharmacology, and neuroscience due to its significant biological activities.

  • Chemical Name : this compound
  • CAS Number : 261717-23-1
  • Molecular Formula : C13_{13}H16_{16}N4_{4}O3_{3}P·H2_{2}O

This compound functions by selectively antagonizing A2A adenosine receptors. This action is critical in modulating various physiological responses, particularly in the central nervous system (CNS).

Key Biological Effects

  • Motor Activity Stimulation :
    • Studies have shown that MSX-3 can enhance motor activity in animal models. For instance, it has been reported to reverse catalepsy induced by dopamine D1 or D2 receptor antagonists, suggesting an increase in dopamine signaling within the striatum, a region essential for motor control .
  • Modulation of Decision-Making :
    • Research indicates that MSX-3 influences effort-related decision-making behaviors in rodents. It reverses the decrease in effortful behavior caused by dopamine blockade, potentially by enhancing dopamine D2 receptor function .
  • Respiratory Motor Plasticity :
    • MSX-3 has been shown to enhance phrenic long-term facilitation (pLTF) induced by moderate acute intermittent hypoxia in rats. This suggests that A2A receptor antagonism may facilitate respiratory plasticity .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveKey Findings
Evaluate motor activity effectsIncreased locomotor activity in rats; reversed catalepsySupports role in enhancing dopamine signaling
Investigate decision-making modulationReversed effort-related behavior decrease due to dopamine blockadeSuggests potential for improving motivational states
Assess respiratory effects under hypoxiaEnhanced pLTF during intermittent hypoxiaIndicates therapeutic potential for respiratory conditions

Pharmacological Applications

This compound is being explored for its therapeutic potential in various conditions related to adenosine receptor activity:

  • Neurodegenerative Diseases : Due to its ability to modulate dopaminergic activity, MSX-3 is being studied for potential applications in diseases such as Parkinson's and Alzheimer's.
  • Respiratory Disorders : Its effects on respiratory plasticity suggest possible applications in treating conditions like chronic obstructive pulmonary disease (COPD) or sleep apnea.

Future Directions and Research Opportunities

The unique properties of this compound present numerous avenues for future research:

  • Exploration of Additional Receptor Interactions : Further studies could investigate interactions with other neurotransmitter systems and their implications for behavior and physiology.
  • Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety of this compound in human subjects will be crucial for translating these findings into therapeutic applications.
  • Environmental Impact Studies : Understanding the metabolism and degradation of this compound could provide insights into its environmental impact and safety profile.

Properties

IUPAC Name

disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZWCILYQDHNU-TTWKNDKESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261717-23-1
Record name MSX-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSX-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of MSX-3?

A: MSX-3 acts as a potent and selective antagonist of adenosine A2A receptors. [] This means it binds to these receptors and blocks the action of adenosine, an endogenous neurotransmitter.

Q2: How does MSX-3's antagonism of adenosine A2A receptors influence dopamine signaling?

A: Adenosine A2A receptors and dopamine D2 receptors exhibit antagonistic interactions. [, ] By blocking A2A receptors, MSX-3 can enhance the signaling of dopamine D2 receptors, particularly within the striatum. This effect has been demonstrated through electrophysiological recordings showing potentiated inhibition of neuronal firing by the D2 agonist quinpirole in the presence of MSX-3. []

Q3: What downstream effects are associated with MSX-3's action on adenosine A2A receptors?

A3: MSX-3's blockade of A2A receptors can lead to several downstream effects, including:

  • Enhanced Motor Activity: Studies in rats have shown that MSX-3 can stimulate motor activity and reverse catalepsy induced by dopamine D1 or D2 receptor antagonists. [, , ] This effect is attributed to its ability to increase dopamine signaling in the striatum, a brain region crucial for motor control. []
  • Modulation of Effort-Related Decision Making: Research suggests that MSX-3 can influence effort-related choice behavior in rodents. [, , ] It has been shown to reverse the decrease in effortful behavior caused by dopamine blockade, potentially by enhancing dopamine D2 receptor function. []
  • Influence on Respiratory Motor Plasticity: MSX-3 has been shown to enhance phrenic long-term facilitation (pLTF) induced by moderate acute intermittent hypoxia (mAIH) in rats. [] This suggests that adenosine A2A receptors may typically constrain this form of respiratory plasticity, and their blockade by MSX-3 might enhance serotonin-dependent pLTF. []

Q4: Does MSX-3 affect other adenosine receptor subtypes?

A: MSX-3 demonstrates high selectivity for A2A receptors over other adenosine receptor subtypes, such as A1 receptors. [, ] Studies using the A1 antagonist DPCPX have shown no effect on phrenic LTF, further supporting the specific role of A2A receptors. []

Q5: How does the effect of MSX-3 on respiratory plasticity differ in the context of severe hypoxia or respiratory motor neuron loss?

A: Interestingly, the role of MSX-3 in modulating respiratory plasticity appears to be context-dependent. While MSX-3 enhances pLTF induced by moderate AIH, it abolishes pLTF induced by severe AIH, suggesting a shift to an adenosine-dependent mechanism in the latter. [] Similarly, in models of respiratory motor neuron loss, A2A receptor inhibition by MSX-3 abolishes pLTF early on (7 days), but not at later stages (28 days). [] This indicates a dynamic interplay between different signaling pathways during respiratory plasticity in different physiological and pathological conditions.

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